molecular formula C18H22N4O4 B12159573 N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Katalognummer: B12159573
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: MPLLARVESGKDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a synthetic organic compound.

  • Its chemical formula is C₁₉H₂₄N₄O₅, and it exhibits diverse biological activities.
  • The compound’s structure combines a benzyl group, a pyridazinone ring, and a morpholine moiety.
  • Vorbereitungsmethoden

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Analyse Chemischer Reaktionen

      Common Reagents and Conditions:

      Major Products:

  • Wissenschaftliche Forschungsanwendungen

      Biology and Medicine:

  • Wirkmechanismus

      Targets and Pathways:

  • Vergleich Mit ähnlichen Verbindungen

      Similar Compounds:

    Biologische Aktivität

    Enzyme Inhibition

    The compound's structure suggests potential enzyme inhibitory activities, particularly against serine proteases . Serine proteases play crucial roles in various physiological processes, including blood coagulation, fibrinolysis, and complement activation. The presence of the pyridazinone moiety and the morpholine ring in the compound may contribute to its ability to interact with the active sites of these enzymes.

    Receptor Modulation

    The compound's structural features, particularly the morpholine group, suggest potential interactions with various receptors. Similar compounds have shown activity as fibroblast growth factor receptor (FGFR) antagonists . While the exact binding affinity and specificity of N-(4-methoxybenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide to FGFRs are not established, it may exhibit similar properties.

    Antimicrobial and Antiviral Properties

    Compounds with similar structural elements have demonstrated antimicrobial and antiviral activities. The presence of the pyridazinone ring and the acetamide group may contribute to these potential properties, although specific studies on this compound are needed to confirm these activities.

    Anticancer Potential

    The compound's structural similarity to known anticancer agents suggests potential antineoplastic activities . The morpholine group and the pyridazinone moiety are often found in compounds with antiproliferative properties. However, detailed studies are required to establish its efficacy and mechanism of action in cancer models.

    Comparative Analysis

    To better understand the potential biological activity of this compound, we can compare it to structurally similar compounds:

    CompoundStructural SimilarityKnown Biological Activity
    N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamideVery high (differs only in benzyl vs. phenyl group)Antimicrobial, antiviral, and anticancer properties
    PemigatinibModerate (contains morpholine and pyridine groups)FGFR antagonist, anticancer activity
    N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamideHigh (differs only in methoxy group position)Potential lead compound in medicinal chemistry

    Research Gaps and Future Directions

    While the structural analysis provides insights into potential biological activities, several research gaps need to be addressed:

    • Specific Binding Studies : Detailed binding assays with potential target proteins, including serine proteases and growth factor receptors, are needed to establish the compound's affinity and specificity.
    • In Vitro Activity Assays : Comprehensive in vitro studies across various cell lines and microbial strains would help elucidate the compound's antimicrobial, antiviral, and anticancer properties.
    • Structure-Activity Relationship (SAR) Studies : Systematic modifications of the compound's structure could provide valuable insights into which structural elements are crucial for its biological activities.
    • In Vivo Studies : Animal models would be essential to evaluate the compound's pharmacokinetics, efficacy, and potential toxicity.
    • Mechanism of Action Studies : Detailed investigations into the molecular mechanisms underlying any observed biological activities are crucial for understanding the compound's potential therapeutic applications.

    Eigenschaften

    Molekularformel

    C18H22N4O4

    Molekulargewicht

    358.4 g/mol

    IUPAC-Name

    N-[(4-methoxyphenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

    InChI

    InChI=1S/C18H22N4O4/c1-25-15-4-2-14(3-5-15)12-19-17(23)13-22-18(24)7-6-16(20-22)21-8-10-26-11-9-21/h2-7H,8-13H2,1H3,(H,19,23)

    InChI-Schlüssel

    MPLLARVESGKDPU-UHFFFAOYSA-N

    Kanonische SMILES

    COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3

    Herkunft des Produkts

    United States

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.